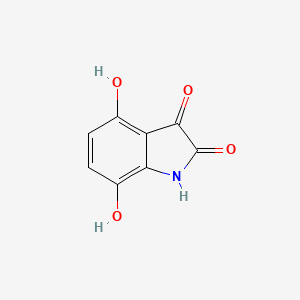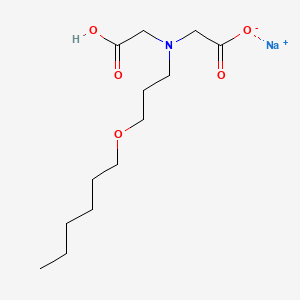
N-(2-Amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide, commonly referred to as N-PCP, is a synthetic compound that has a variety of applications in both laboratory and industrial settings. N-PCP has been studied in a variety of scientific fields, including biochemistry, pharmacology, and biotechnology, due to its unique properties and potential for use in a range of applications.
科学的研究の応用
N-PCP has been studied in a variety of scientific fields due to its potential for use in a range of applications. In biochemistry, N-PCP has been used to study the structure and function of enzymes, as well as the interactions between proteins and other biomolecules. In pharmacology, N-PCP has been studied for its potential to act as an agonist or antagonist of certain receptors in the body. In biotechnology, N-PCP has been used to study the effects of gene expression and protein synthesis.
作用機序
The exact mechanism of action of N-PCP is not fully understood. However, it is believed that N-PCP binds to specific receptors in the body, resulting in changes in the activity of certain enzymes and other proteins. These changes can then lead to a variety of effects, depending on the receptor to which N-PCP binds.
Biochemical and Physiological Effects
N-PCP has been studied for its potential to affect a variety of biochemical and physiological processes. In laboratory studies, N-PCP has been shown to affect the activity of certain enzymes, including proteases and kinases. It has also been shown to affect the expression of certain genes, as well as the synthesis of certain proteins. Furthermore, N-PCP has been studied for its potential to affect the activity of certain receptors, including opioid receptors, which can lead to changes in pain perception and other physiological processes.
実験室実験の利点と制限
N-PCP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a low cost, and is stable in a variety of conditions. Furthermore, it can be used in a variety of experiments, including those involving gene expression, protein synthesis, and enzyme activity. However, N-PCP also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic in high concentrations, which can limit its use in some experiments.
将来の方向性
N-PCP has potential for use in a variety of applications, including drug development and pharmaceutical research. Additionally, it could be used to study the structure and function of proteins, as well as their interactions with other biomolecules. Furthermore, N-PCP could be used to study the effects of gene expression and protein synthesis, as well as the effects of certain receptors in the body. Finally, N-PCP could be used to develop new drugs or treatments for a variety of diseases and conditions.
合成法
N-PCP is typically synthesized via a multi-step process that involves the reaction of 2,3-diaminopropionic acid with 4-chlorobenzoyl chloride in the presence of a base. This reaction yields the intermediate compound N-(2-chloro-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide, which is then further hydrolyzed to yield N-PCP. This synthesis method is relatively simple and can be completed in a few hours.
特性
IUPAC Name |
N-(2-amino-3-carbamoylphenyl)-1-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-2-8-20-9-6-11(7-10-20)16(22)19-13-5-3-4-12(14(13)17)15(18)21/h3-5,11H,2,6-10,17H2,1H3,(H2,18,21)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONHJRNAKAPLLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)C(=O)NC2=CC=CC(=C2N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[1-azabicyclo[3.2.0]heptane-3,1-cyclopropane] (9CI)](/img/no-structure.png)

![3-[[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenyl]azo]benzenesulfonic acid sodium salt](/img/structure/B590705.png)





